molecular formula C24H28N2O3S B13824343 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B13824343
M. Wt: 424.6 g/mol
InChI Key: GBKNUICKTUDQSL-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, and a chromene core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the chromene core can be reduced to form alcohols.

    Substitution: The azepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of an azepane ring, a thiophene ring, and a chromene core. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C24H28N2O3S

Molecular Weight

424.6 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H28N2O3S/c1-16-12-17(2)23-19(27)14-21(29-20(23)13-16)24(28)25-15-18(22-8-7-11-30-22)26-9-5-3-4-6-10-26/h7-8,11-14,18H,3-6,9-10,15H2,1-2H3,(H,25,28)

InChI Key

GBKNUICKTUDQSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NCC(C3=CC=CS3)N4CCCCCC4)C

Origin of Product

United States

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